![molecular formula C13H16ClNO2 B2559195 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide CAS No. 69763-25-3](/img/structure/B2559195.png)
2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide
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Overview
Description
2-Chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide, commonly referred to as 2C-H, is a synthetic compound that has been used in scientific research to study the effects of psychoactive drugs. Despite its relatively recent discovery, 2C-H has become a popular research tool due to its ability to produce a range of effects, including hallucinogenic, stimulant, and sedative effects.
Scientific Research Applications
Proteomics Research
2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide: is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent or a building block in synthesizing peptides or modifying proteins for analysis.
.Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide are currently unknown. This compound is used for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
The biochemical pathways affected by 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide Given its use in proteomics research , it may influence pathways involving protein synthesis, modification, or degradation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide . For instance, it is recommended to store this compound at room temperature , suggesting that temperature can affect its stability.
properties
IUPAC Name |
2-chloro-N-(cyclohexen-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-9-13(16)15(10-12-7-4-8-17-12)11-5-2-1-3-6-11/h4-5,7-8H,1-3,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJHWGHOOWLPIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)N(CC2=CC=CO2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide |
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